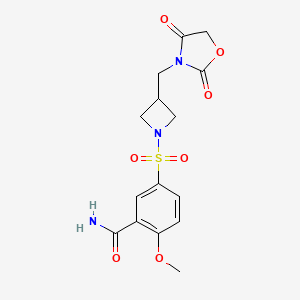

5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]sulfonyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O7S/c1-24-12-3-2-10(4-11(12)14(16)20)26(22,23)17-5-9(6-17)7-18-13(19)8-25-15(18)21/h2-4,9H,5-8H2,1H3,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVBDSUQXJWJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the oxazolidinone family, which is renowned for its diverse biological activities, particularly in antibacterial and anti-inflammatory domains. The unique structural features of this compound suggest a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O7S, with a molecular weight of 383.38 g/mol. Its structure includes several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O7S |

| Molecular Weight | 383.38 g/mol |

| CAS Number | 2034383-65-6 |

| Melting Point | Not Available |

| Density | Not Available |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The mechanism involves modulation of inflammatory pathways and potential antibacterial effects. In vitro studies indicate that it may inhibit key enzymes involved in inflammatory responses and bacterial growth.

Biological Activity Assessment

Recent studies have focused on evaluating the compound's efficacy against various biological targets:

- Antibacterial Activity : Preliminary assays have shown that this compound exhibits significant antibacterial properties against Gram-positive bacteria, including strains resistant to conventional antibiotics.

- Anti-inflammatory Effects : The compound has been assessed for its potential to reduce inflammation in various cellular models. In particular, it has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

A series of case studies highlight the therapeutic potential of this compound:

Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, demonstrating its potency as an antibacterial agent.

Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and histological damage in the lungs compared to untreated controls. This study supports its potential application in managing inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues from Sulfonamide-Benzamide Family

The compound shares structural motifs with sulfonamide-containing benzamides listed in and :

Key Observations :

- The azetidine ring in the target compound introduces conformational rigidity compared to linear alkyl chains (e.g., dichloropentyl in ).

- The 2,4-dioxooxazolidine moiety is unique among the analogs and may enhance hydrogen-bonding interactions or metabolic stability compared to simpler heterocycles like triazines .

Functional Group Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide, and how can purity be validated?

- Methodology : Multi-step synthesis typically involves sulfonylation of the azetidine core followed by coupling with the benzamide moiety. Reaction conditions (e.g., inert atmosphere, controlled temperatures) are critical to avoid side products like sulfoxides or over-sulfonylation . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS). For example, azetidine sulfonylation intermediates can be monitored by TLC (chloroform:methanol, 7:3) .

Q. How should researchers design experiments to characterize the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies involve incubating the compound in buffers (pH 1–12) at 25°C, 37°C, and 60°C. Samples are analyzed at intervals via UV-Vis spectroscopy (λ = 270–320 nm for benzamide absorption) and LC-MS to detect degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

- Methodology : Density Functional Theory (DFT) calculations optimize the molecule’s geometry, while molecular docking (AutoDock Vina, Schrödinger Suite) screens against targets like cyclooxygenase-2 or kinases. Binding free energy (ΔG) and hydrogen-bonding interactions are quantified. Experimental validation uses surface plasmon resonance (SPR) to measure dissociation constants () [[12, ]].

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology : Cross-validate results using orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). For instance, discrepancies in IC values may arise from membrane permeability differences. Use fluorescent probes (e.g., Fluo-4 for calcium signaling) or metabolomic profiling to identify off-target effects .

Q. What advanced techniques elucidate the compound’s reaction mechanisms in catalytic or biological environments?

- Methodology : Isotopic labeling (e.g., -HO or -DMSO) tracks oxygen/sulfur incorporation during hydrolysis. Transient kinetics (stopped-flow spectroscopy) and -NMR line-shape analysis reveal intermediate formation. Computational reaction path searches (IRC calculations) map energy barriers .

Q. How can synthetic challenges, such as low yields in azetidine ring functionalization, be systematically addressed?

- Methodology : Screen solvents (DMF vs. THF), catalysts (Pd/C, CuI), and protecting groups (Boc vs. Fmoc) using Design of Experiments (DoE). Reaction monitoring via in-situ IR spectroscopy identifies bottlenecks. For example, microwave-assisted synthesis may enhance azetidine ring closure efficiency [[16, ]].

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.